molecular formula C21H15ClN2O4 B2709592 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922031-38-7

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

Cat. No. B2709592
CAS RN: 922031-38-7
M. Wt: 394.81
InChI Key: YFRMXGMLRIOFLR-UHFFFAOYSA-N
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C20H12ClIN2O3 . It is a derivative of dibenzo[b,f][1,4]oxazepin, a class of compounds that are useful intermediates for the preparation of pharmaceutical actives and fine chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin core, which is a bicyclic system consisting of two benzene rings fused to a seven-membered oxazepin ring . This core is substituted at the 2-position by a phenoxyacetamide group and at the 8-position by a chlorine atom .

Scientific Research Applications

Pharmacological Activities and Receptor Affinities

Research into the dibenzo[b,f][1,4]oxazepine core structure, closely related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, has highlighted its significant pharmacological potential. Studies have demonstrated the influence of chlorine substitution patterns on the pharmacology at the H1R, H4R, 5-HT2AR, and other selected GPCRs, indicating that these compounds can act as ligands with high affinity to certain histamine receptors and aminergic GPCRs. This suggests a broad spectrum of potential therapeutic applications, ranging from antiallergic agents to treatments for neurological disorders (Naporra et al., 2016).

Synthesis and Chemical Properties

The structural versatility of the dibenzo[b,f][1,4]oxazepine scaffold, akin to that of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, has been explored in various synthetic studies. Approaches to polyfluorinated analogues, based on intramolecular dehydrofluorination, have been developed, underscoring the scaffold’s adaptability and potential for the creation of compounds with enhanced biological activities or specific pharmacokinetic properties (Gerasimova et al., 1989). Additionally, recent advances in synthesis techniques have offered novel methods for constructing diverse dibenzo[b,f][1,4]oxazepine derivatives, highlighting the continuous interest in this chemical framework for the development of new therapeutic agents (Zaware & Ohlmeyer, 2015).

Biological Activities and Potential Applications

The dibenzo[b,f][1,4]oxazepine moiety, central to the compound of interest, has been identified in structures showing potent inhibitory effects on allergic reactions in preclinical models. Such compounds have demonstrated efficacy as orally active antiallergic agents, with specific activity against homologous passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. This activity profile indicates potential for the development of novel antiallergic therapies (Ohshima et al., 1992).

Mechanism of Action

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.

Result of Action

The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide ’s action are related to its inhibition of the Dopamine D2 receptor . This can result in changes in neurotransmission and neuronal activity, potentially alleviating symptoms of disorders related to this receptor.

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-13-6-8-19-17(10-13)24-21(26)16-11-14(7-9-18(16)28-19)23-20(25)12-27-15-4-2-1-3-5-15/h1-11H,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRMXGMLRIOFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

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